molecular formula C19H14Cl2N4O4S B10938499 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B10938499
M. Wt: 465.3 g/mol
InChI Key: REHXRPVMOXLGHS-UHFFFAOYSA-N
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Description

2-{[4-(3,5-Dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(4-methoxy-2-nitrophenyl)acetamide: is a complex organic compound that features a combination of pyrimidine, dichlorophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,5-dichlorophenyl and other reagents.

    Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxy-2-nitrophenyl acetic acid to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine:

    Drug Development: The compound’s structural motifs make it a candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The pathways involved could include inhibition of enzyme catalysis or blocking receptor-ligand interactions, leading to the desired biological effect.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison:

  • Structural Differences: While these compounds share the dichlorophenyl group, they differ in their additional functional groups and overall structure.
  • Reactivity: The presence of different substituents affects their reactivity and the types of reactions they undergo.
  • Applications: Each compound has unique applications based on its chemical properties, with some being more suited for industrial use and others for medicinal chemistry.

Properties

Molecular Formula

C19H14Cl2N4O4S

Molecular Weight

465.3 g/mol

IUPAC Name

2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C19H14Cl2N4O4S/c1-29-14-2-3-16(17(9-14)25(27)28)23-18(26)10-30-19-22-5-4-15(24-19)11-6-12(20)8-13(21)7-11/h2-9H,10H2,1H3,(H,23,26)

InChI Key

REHXRPVMOXLGHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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